Framycetin(6+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

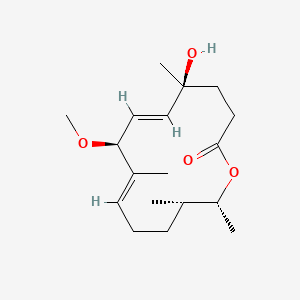

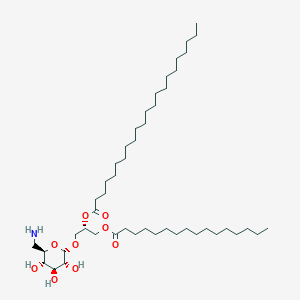

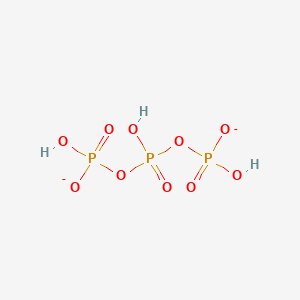

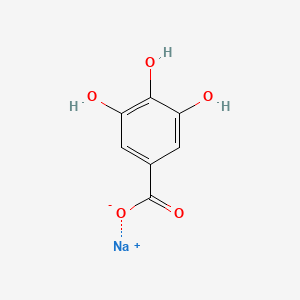

Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.

Scientific Research Applications

Effectiveness in Adenoiditis Therapy

Framycetin has been evaluated for its effectiveness in the combined therapy of adenoiditis in children. A study involving 67 children showed that framycetin, used as a topical therapy, enhances treatment effectiveness and compliance compared to traditional topical antibacterial preparations (Soldatskiĭ, Oa, & Ivanenko, 2014).

Application in Otorhinolaryngology

Research highlights the widespread use of framycetin in otorhinolaryngology, particularly for the treatment of acute laryngitis, post-traumatic laryngitis, rhinitis, and tracheotomy care. The stability and granulometry of framycetin in aerosol therapy were studied to optimize processing (Bellanger et al., 2001).

Treatment of Chronic Suppurative Otitis Media

A clinical trial compared the effectiveness of ototopical framycetin with other treatments for chronic suppurative otitis media in Aboriginal children. The study provided insights into its application in pediatric otolaryngological conditions (Couzos et al., 2003).

Burn Wound Treatment

Framycetin has been evaluated for its effectiveness in treating burn wounds. Studies have compared its efficacy with other topical agents like silver sulphadiazine, indicating its potential as an alternative treatment for major burns (Ahuja, Gupta, & Gur, 2009).

Repurposing for COVID-19 Therapeutics

A study explored the potential of repurposing framycetin as an inhibitor for COVID-19 therapeutics. Computational methods identified framycetin as a promising candidate compound for treating SARS-CoV-2 (Rampogu & Lee, 2021).

Treatment of Rhinosinusitis

Research on the use of framycetin sulfate in the treatment of rhinosinusitis highlights its role in local antiseptic therapy. It emphasizes the importance of framycetin sulfate, especially in the form of nasal spray, as part of multicomponent rhinosinusitis therapy (Eremin, Dyakov, & Pavlova, 2021).

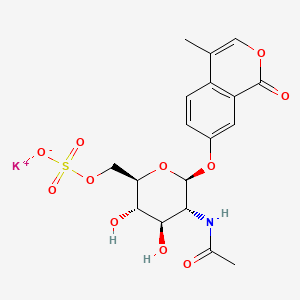

properties

Product Name |

Framycetin(6+) |

|---|---|

Molecular Formula |

C23H52N6O13+6 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-T |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

Canonical SMILES |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)